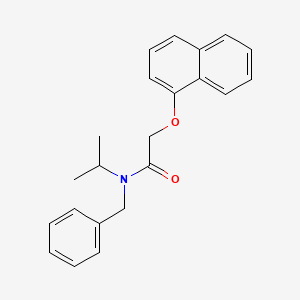![molecular formula C23H23N3O2 B12180202 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone](/img/structure/B12180202.png)
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone is a complex organic compound that features a quinoline moiety linked to a piperazine ring, which is further connected to a phenyl group via a carbonyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Piperazine Ring Formation: The piperazine ring is often synthesized by reacting ethylenediamine with dihaloalkanes.
Coupling Reactions: The quinoline and piperazine moieties are coupled using a carbonylating agent such as phosgene or triphosgene.
Final Assembly: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the piperazine-quinoline intermediate reacts with acetophenone in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds like bromoethane, chloroform.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Hydroxy derivatives.
Substitution Products: Halogenated piperazine derivatives.
Aplicaciones Científicas De Investigación
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Research: The compound is used in assays to study receptor binding and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It binds to G-protein coupled receptors (GPCRs) and ion channels, modulating their activity.
Pathways Involved: The compound influences signaling pathways related to neurotransmission, potentially affecting serotonin and dopamine receptors.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-piperazin-1-ylphenyl)ethanone
- 1-[4-(2-Methylquinolin-4-yl)piperazin-1-yl]ethanone
- N-(4-{[4-(pyrazin-2-yl)piperazin-1-yl]carbonyl}phenyl)quinoline-8-sulfonamide
Uniqueness
1-(2-{[4-(4-Methylquinolin-2-yl)piperazin-1-yl]carbonyl}phenyl)ethanone is unique due to its specific quinoline-piperazine linkage, which imparts distinct pharmacological properties compared to other similar compounds. Its ability to modulate multiple receptor types makes it a versatile candidate for drug development.
Propiedades
Fórmula molecular |
C23H23N3O2 |
|---|---|
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
1-[2-[4-(4-methylquinolin-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
InChI |
InChI=1S/C23H23N3O2/c1-16-15-22(24-21-10-6-5-7-18(16)21)25-11-13-26(14-12-25)23(28)20-9-4-3-8-19(20)17(2)27/h3-10,15H,11-14H2,1-2H3 |
Clave InChI |
DZFDYPVTEHWQHS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)N3CCN(CC3)C(=O)C4=CC=CC=C4C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1H-indol-4-yl)-1-[2-(2-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12180123.png)


![Methanone, [2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl][3-(1,2,4-triazolo[4,3-a]pyridin-3-yl)-1-piperidinyl]-](/img/structure/B12180142.png)
![1-[(2-methyl-1H-indol-1-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B12180144.png)

![2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B12180156.png)
![N-[(2E)-5-cyclohexyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B12180163.png)

![N-[4-(acetylamino)phenyl]-2-[6-(benzyloxy)-1H-indol-1-yl]acetamide](/img/structure/B12180172.png)
![2-(2-chlorophenoxy)-N-[2-(2-methoxyphenoxy)ethyl]acetamide](/img/structure/B12180182.png)
![2-(3-acetyl-1H-indol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B12180189.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B12180191.png)

